molecular formula C14H19Cl2N5S B4666346 N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride

N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride

Cat. No.: B4666346
M. Wt: 360.3 g/mol
InChI Key: ULLZXWZIIBJHHY-VEELZWTKSA-N
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Description

N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a prop-2-enyl linkage, a methyltetrazolyl moiety, and a sulfanylpropan-1-amine backbone, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenylprop-2-enyl intermediate, followed by the introduction of the methyltetrazolyl group through nucleophilic substitution. The final step involves the formation of the sulfanylpropan-1-amine backbone under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of automated systems for monitoring reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly in enzyme inhibition studies.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-4-methoxy-N-methylbenzenesulfonamide
  • 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one

Uniqueness

N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its methyltetrazolyl moiety, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5S.ClH/c1-20-14(17-18-19-20)21-11-3-10-16-9-2-4-12-5-7-13(15)8-6-12;/h2,4-8,16H,3,9-11H2,1H3;1H/b4-2+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLZXWZIIBJHHY-VEELZWTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCCNCC=CC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCCCNC/C=C/C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride
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N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride
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N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride
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N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride
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N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride
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N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride

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